molecular formula C26H21BrN4O6 B4560930 2-(2-bromo-6-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide

2-(2-bromo-6-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide

Cat. No.: B4560930
M. Wt: 565.4 g/mol
InChI Key: PXPBWWIZQDLPJK-MTJSOVHGSA-N
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Description

2-(2-bromo-6-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H21BrN4O6 and its molecular weight is 565.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 564.06445 g/mol and the complexity rating of the compound is 907. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

A study by Aktürk et al. (2002) focused on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, which are structurally related to the compound . They found that certain derivatives exhibited significant anticonvulsant activity against seizures induced by maximal electroshock. This highlights the potential therapeutic applications of these compounds in the treatment of epilepsy or other seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antimicrobial Properties

The antimicrobial properties of certain pyranone derivatives, related to the compound , were studied by Georgiadis et al. (1992). They discovered that these compounds exhibited significant activity against gram-positive bacteria, suggesting potential use in developing new antimicrobial agents (Georgiadis, Couladouros, & Delitheos, 1992).

Cancer Treatment Applications

A study by Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, related to the one , showed promising properties for use in photodynamic therapy, a method for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Akbaba et al. (2013) synthesized novel bromophenol derivatives and tested them as inhibitors of carbonic anhydrase, an enzyme important in pH regulation. This study indicates potential therapeutic applications in diseases where carbonic anhydrase activity is a factor, such as glaucoma or epilepsy (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).

Anti-inflammatory and Antioxidant Activity

Research on indole derivatives, which share structural similarities with the compound , revealed potential anti-inflammatory and antioxidant activities. These findings, presented by Nakkady et al. (2000), suggest possible use in treating inflammation and oxidative stress-related conditions (Nakkady, Fathy, Hishmat, Mahmond, & Ebeid, 2000).

Properties

IUPAC Name

2-[2-bromo-6-methoxy-4-[(Z)-[3-methyl-1-(4-nitrophenyl)-5-oxopyrazol-4-ylidene]methyl]phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN4O6/c1-16-21(26(33)30(29-16)19-8-10-20(11-9-19)31(34)35)12-17-13-22(27)25(23(14-17)36-2)37-15-24(32)28-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,28,32)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPBWWIZQDLPJK-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OCC(=O)NC3=CC=CC=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)Br)OCC(=O)NC3=CC=CC=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-6-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-bromo-6-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2-bromo-6-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide
Reactant of Route 4
2-(2-bromo-6-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2-bromo-6-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2-bromo-6-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide

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